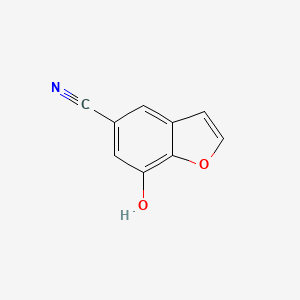

7-Hydroxy-1-benzofuran-5-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5NO2 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

7-hydroxy-1-benzofuran-5-carbonitrile |

InChI |

InChI=1S/C9H5NO2/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h1-4,11H |

InChI Key |

HMVFRZZXKBBYBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)C#N)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hydroxy 1 Benzofuran 5 Carbonitrile and Its Analogues

Classical and Conventional Synthetic Routes to Benzofuran (B130515) Derivatives

Traditional methods for constructing the benzofuran core often rely on well-established reaction sequences that build the ring system in a stepwise fashion. These routes, while sometimes lengthy, are robust and have been foundational in heterocyclic chemistry.

The construction of benzofuran derivatives frequently begins with appropriately substituted phenols. For a target like 7-Hydroxy-1-benzofuran-5-carbonitrile, a plausible multi-step synthesis could start from a substituted salicylaldehyde (B1680747) or a related phenol (B47542). nih.gov A common strategy involves the coupling of cuprous aryl acetylenes with o-halophenols in pyridine (B92270). jocpr.com Another classical approach is the Perkin rearrangement. jocpr.com

One documented synthesis for an isomeric compound, benzo[b]furan-6-carbonitrile, provides insight into the steps that could be adapted. nih.gov This process starts with 3-hydroxy-4-iodobenzonitrile. This precursor undergoes a Sonogashira coupling with (trimethylsilyl)acetylene, followed by a copper(I)-iodide-catalyzed cyclization. The final step involves the removal of the trimethylsilyl (B98337) (TMS) group to yield the benzofuran core. nih.gov This highlights a typical sequence: starting with a functionalized phenol, introducing the components for the furan (B31954) ring, and then inducing cyclization.

These multi-step sequences often involve:

Protection and Deprotection: Hydroxyl groups may need to be protected during certain reaction steps and later deprotected.

Functional Group Interconversion: A key step can be the conversion of one functional group to another, such as the transformation of a 6-amino or 6-bromo group into the desired 6-carbonitrile via Sandmeyer or Rosenmund-von Braun reactions, respectively. nih.gov

Cyclization: The final ring-forming step is crucial and can be promoted by heat or a catalyst.

While effective, these multi-step syntheses can be limited by the commercial availability of the specifically substituted starting materials. nih.gov

An alternative approach to forming furan-containing fused ring systems involves the manipulation of related heterocyclic structures like furo-chromenes. The synthesis of the furo[2,3-b]chromene ring system, for instance, proceeds through the acid-catalyzed cyclization of a ketone precursor. nih.govbeilstein-journals.org

The mechanism for this transformation involves the protonation of a ketone, followed by the intramolecular attack of a phenol group to form a chroman-hemiketal intermediate. nih.govbeilstein-journals.org This intermediate can then undergo further reactions to form the final fused ring system. A key observation in these syntheses is the potential for reversibility in the ring closure, suggesting an equilibrium between ring-opened and ring-closed forms. nih.govbeilstein-journals.org This dynamic process can be exploited to favor the formation of the thermodynamically more stable product. While not a direct synthesis of a simple benzofuran, this methodology showcases the principle of using ring-opening and ring-closure cascades of more complex precursors to construct a desired furan-based heterocyclic core.

Catalytic Strategies in Benzofuran Synthesis

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of benzofurans has significantly benefited from the development of palladium, copper, and ruthenium-based catalytic systems. nih.gov

Palladium catalysis is a powerful tool for constructing the benzofuran skeleton, offering high efficiency and broad functional group tolerance. nih.govacs.org

Sonogashira Coupling: A prominent method involves a domino reaction sequence initiated by a Sonogashira coupling. organic-chemistry.org This reaction typically couples a terminal alkyne with an ortho-halophenol (e.g., an o-iodophenol). nih.govrsc.org The resulting 2-(1-alkynyl)phenol intermediate then undergoes an intramolecular cyclization to form the benzofuran ring. nih.gov This process can be performed in a one-pot fashion, constructing two carbon-carbon bonds and the heterocyclic ring in a single synthetic operation. organic-chemistry.org The use of palladium nanoparticles has also been shown to effectively catalyze these reactions under ambient conditions. organic-chemistry.org

Enolate Arylation: Another powerful palladium-catalyzed method is the intramolecular O-arylation of enolates. acs.org This process converts 1-(2-haloaryl)ketones directly into the corresponding benzofurans. acs.org A more versatile one-pot approach involves the intermolecular coupling of o-bromophenols with various ketones. acs.orgnih.govorganic-chemistry.org The reaction sequence consists of a palladium-catalyzed enolate arylation followed by an acid-catalyzed cyclization (dehydration) to furnish the benzofuran product. organic-chemistry.org This method is notable for its operational simplicity and broad substrate scope, accommodating aryl alkyl, heteroaryl alkyl, and cyclic ketones. acs.orgorganic-chemistry.org

| Reaction Type | Catalyst/Ligand | Key Reactants | General Conditions | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | Pd(OAc)₂, Xantphos | 2-(2-bromophenoxy)-1-phenylethan-1-ones, Terminal acetylenes | K₃PO₄ in toluene, 120°C | organic-chemistry.org |

| Enolate Arylation/Cyclization | Pd(OAc)₂, rac-DTBPB | o-Bromophenols, Ketones | NaOtBu in toluene, 80-110°C | organic-chemistry.org |

| Intramolecular O-Arylation | Pd₂(dba)₃, DPEphos | 1-(2-haloaryl)ketones | Base-mediated cyclization | acs.org |

| Oxidative Cyclization | Pd(OAc)₂ | O-Aryl cyclic vinylogous esters | Dehydrogenative intramolecular arylation | nih.govacs.org |

Copper catalysts offer a cost-effective and efficient alternative for synthesizing benzofuran derivatives. nih.gov A common strategy involves the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgresearchgate.netrsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne, followed by a copper-catalyzed oxidative cyclization using molecular oxygen as the oxidant. rsc.orgrsc.org

Copper iodide (CuI) is a frequently used catalyst, often in tandem with other metals or as a co-catalyst in reactions like the Sonogashira coupling. nih.govacs.orgacs.org For instance, the reaction of o-alkynylphenols with epoxides and elemental sulfur or selenium can be catalyzed by CuI to produce functionalized benzofurans. acs.org These methods are valued for their good functional group tolerance and often mild reaction conditions. rsc.orgacs.org

| Reaction Type | Catalyst | Key Reactants | General Conditions | Reference |

|---|---|---|---|---|

| Aerobic Oxidative Cyclization | Cu(OTf)₂ | Phenols, Alkynes | ZnCl₂, O₂ (oxidant), PhNO₂ (solvent) | rsc.org |

| Tandem Cyclization/Chalcogenation | CuI | o-Alkynylphenols, Epoxides, S₈/Se | DMSO, Room Temperature | acs.org |

| One-Pot Synthesis | CuBr | Salicylaldehydes, Amines, Calcium Carbide | Na₂CO₃, DMSO/H₂O | nih.gov |

Ruthenium catalysts provide unique pathways for benzofuran synthesis, often through isomerization or cycloisomerization reactions. One approach involves the ruthenium-catalyzed isomerization of 1-allyl-2-allyloxybenzenes, followed by a ring-closing metathesis to form the benzofuran ring. organic-chemistry.org

Another effective method is the cycloisomerization of aromatic homo- or bis-homopropargylic alcohols. thieme-connect.com In this reaction, a cationic ruthenium-hydride complex can catalyze the dehydrative C-H alkenylation and subsequent annulation of phenols with diols, producing benzofuran derivatives and liberating water as the only byproduct. organic-chemistry.org Zheng and co-workers reported a ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids that proceeds via C-H alkenylation followed by an oxygen-induced annulation to yield benzofurans. nih.govacs.org These methods showcase the versatility of ruthenium in mediating complex transformations to build the benzofuran core. organic-chemistry.org

Green Chemistry Principles Applied to Benzofuran Synthesis

The application of green chemistry principles to the synthesis of benzofurans, including 7-Hydroxy-1-benzofuran-5-carbonitrile and its analogues, is a critical aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. This involves the development of methodologies that are more efficient, use less hazardous materials, and generate minimal waste.

Development of One-Pot Synthetic Procedures

One-pot syntheses offer a significant advantage in green chemistry by reducing the number of sequential steps, purifications, and solvent usage, which in turn minimizes waste and saves time and energy. For the synthesis of benzofuran derivatives, several one-pot procedures have been developed. These often involve domino or tandem reactions where multiple bond-forming events occur in a single reaction vessel.

For instance, a one-pot approach for synthesizing substituted benzofurans can be achieved starting from halogenated phenols. This method has been successfully applied to the total synthesis of dehydrotremetone, a natural product. While not directly applied to 7-Hydroxy-1-benzofuran-5-carbonitrile, the principles are transferable. Such a process might involve an initial coupling reaction followed by an intramolecular cyclization to form the benzofuran ring system.

Another example is the one-pot, three-component reaction for the synthesis of 3-aminobenzofurans using a copper iodide (CuI) catalyst in a deep eutectic solvent. This reaction brings together an alkyne, various aldehydes, and amines to construct the benzofuran core in a single step, showcasing high atom economy and efficiency.

Utilization of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents, Aqueous Media)

The choice of solvent is a crucial factor in green chemistry, as traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to environmental pollution. The exploration of greener alternatives is a key area of research in benzofuran synthesis.

Deep Eutectic Solvents (DESs): These solvents are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point lower than the individual components. DESs are attractive green solvents due to their low volatility, non-flammability, biodegradability, and low cost. A notable example is the use of a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent in the copper-catalyzed one-pot synthesis of 3-aminobenzofurans. jocpr.com The DES not only acts as the reaction medium but can also play a role in stabilizing intermediates and enhancing reaction rates.

Aqueous Media: Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. While organic reactions in water can be challenging due to the low solubility of many organic compounds, various techniques have been developed to overcome this, such as the use of surfactants or co-solvents. Several synthetic routes for benzofuran derivatives have been successfully adapted to aqueous or aqueous-ethanolic media. For example, a tandem three-component synthesis of fused diastereoselective trans-2,3-dihydrobenzofuran derivatives has been developed in an aqueous medium, highlighting the feasibility of constructing the benzofuran core in an environmentally friendly manner.

Optimization of Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is a cornerstone of green chemistry, as it signifies a reduction in the generation of waste.

Strategies to improve atom economy in benzofuran synthesis include the use of catalytic reactions and addition reactions, which incorporate all or most of the atoms of the reactants into the final product. For example, visible-light-mediated cyclization reactions to produce carbonyl and hydroxyl group substituted benzofurans have been reported as being atom-economical. These reactions often proceed without the need for stoichiometric reagents that would otherwise end up as waste.

Reaction efficiency is another key metric, encompassing not only the chemical yield but also factors like reaction time, energy consumption, and ease of purification. Microwave-assisted synthesis has emerged as a powerful tool to enhance reaction efficiency in the synthesis of benzofuran derivatives. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture.

Synthesis of Substituted 7-Hydroxy-1-benzofuran-5-carbonitrile Derivatives

The synthesis of specifically substituted benzofurans like 7-Hydroxy-1-benzofuran-5-carbonitrile requires targeted strategies to introduce the desired functional groups at the correct positions on the benzofuran nucleus.

Targeted Strategies for Introducing Hydroxyl and Carbonitrile Functionalities

The introduction of a hydroxyl group at the 7-position and a carbonitrile group at the 5-position of the benzofuran ring necessitates careful selection of starting materials and synthetic routes.

Introduction of the 7-Hydroxy Group: The synthesis of 7-hydroxybenzofuran derivatives often starts from precursors that already contain a hydroxyl or a protected hydroxyl group at the corresponding position. For example, a synthetic method for 2-substituted 7-hydroxy-benzofuran-4-carboxylates involves the Mukaiyama Michael addition of silyl (B83357) enol ethers to an o-benzoquinone ester, which is formed in situ from a catechol ester. nih.gov This approach establishes the 7-hydroxy functionality from a catechol precursor. Another strategy involves the use of starting materials like 2,3-dihydroxybenzaldehyde (B126233) or related compounds where one of the hydroxyl groups can be selectively protected, leaving the other to direct the formation of the furan ring and ultimately become the 7-hydroxy group.

Introduction of the 5-Carbonitrile Group: The carbonitrile group can be introduced at the 5-position through various methods. One common approach is the Sandmeyer reaction, where a primary aromatic amine at the 5-position is converted into a diazonium salt and then displaced by a cyanide nucleophile. This requires the synthesis of a 5-aminobenzofuran derivative as a precursor. An alternative is the palladium-catalyzed cyanation of an aryl halide (e.g., a 5-bromobenzofuran (B130475) derivative) using a cyanide source like zinc cyanide or potassium cyanide. The synthesis of the required halogenated benzofuran can be achieved through electrophilic halogenation of the benzofuran ring, with the position of substitution being directed by the existing substituents.

A plausible synthetic strategy for 7-Hydroxy-1-benzofuran-5-carbonitrile could involve starting with a suitably substituted benzene (B151609) derivative, such as 3,4-dihydroxybenzonitrile. The two hydroxyl groups could be differentially protected, followed by the construction of the furan ring. Subsequent deprotection would yield the desired product.

Synthetic Pathways for Structurally Related Benzofuran Carbonitrile Analogues (e.g., 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile)

The synthesis of structurally related analogues provides valuable insights into the chemical methodologies that could be adapted for the synthesis of the target compound. One such analogue is 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile.

A likely synthetic approach would involve the coupling of a substituted phenol with a substituted acetylene, followed by cyclization. For 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile, a potential route could start with a 2,4-dihydroxy-6-halobenzonitrile. The reaction of this precursor with a protected 4-ethynylphenol (B7805692) via a Sonogashira coupling, followed by an intramolecular cyclization (heteroannulation), would construct the 2-arylbenzofuran core. The final step would involve the deprotection of the hydroxyl groups.

Alternatively, the synthesis could proceed via the reaction of a 2,4-dihydroxy-6-formylbenzonitrile with a 4-hydroxyphenylacetic acid derivative, leading to the formation of the furan ring through a Perkin-like condensation and cyclization.

The synthesis of benzofuran-6-carbonitrile (B101451) has been reported starting from 3-hydroxy-4-iodobenzonitrile. This intermediate undergoes a Sonogashira alkynylation with (trimethylsilyl)acetylene, followed by a copper-catalyzed heteroannulation to form the benzofuran ring. This demonstrates the feasibility of constructing a benzofuran ring on a pre-functionalized benzene ring containing a nitrile group. A similar strategy could potentially be adapted for the synthesis of 7-Hydroxy-1-benzofuran-5-carbonitrile by starting with an appropriately substituted and functionalized benzene derivative.

Recent Innovations and Emerging Synthetic Methodologies

Recent advancements in synthetic organic chemistry have introduced innovative methodologies for the construction of the benzofuran core and its complex derivatives. These emerging techniques, such as free radical cyclization cascades and heteroannulation reactions, offer novel pathways to intricate molecular architectures that are often challenging to access through traditional methods.

Free Radical Cyclization Cascades for Complex Benzofuran Systems

Free radical cyclization cascades have emerged as a powerful strategy for the rapid assembly of complex molecular scaffolds from simple precursors in a single operation. These reactions involve the generation of a radical species that undergoes a series of intramolecular cyclizations, often followed by an intermolecular coupling, to build intricate polycyclic systems.

One notable advancement is the development of a method for constructing complex benzofurylethylamine derivatives. researchgate.netnih.gov This approach utilizes a unique radical cyclization cascade mechanism initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. researchgate.netnih.gov The resulting radical intermediate undergoes cyclization, which is then followed by an intermolecular radical-radical coupling. researchgate.netnih.gov This strategy is particularly valuable as it allows for a significant increase in molecular complexity in a single step and provides access to a range of polycyclic benzofurans that are otherwise difficult to prepare. researchgate.net

Another innovative application of radical cascade reactions is the synthesis of 3,4-fused tricyclic benzofuran derivatives. aalto.firesearchgate.net In this method, the treatment of propargyl iodophenol derivatives, which have a tethered alkene, under radical cascade conditions leads to the formation of a vinyl radical intermediate. aalto.fi This intermediate then reacts with the internal alkene to produce tricyclic 3-alkylidene dihydrobenzofurans in yields ranging from 25% to 93%. aalto.firesearchgate.net These products can serve as precursors for fully aromatic 3,4-fused tricyclic benzofurans. aalto.fi

Furthermore, electrochemical oxidative strategies are being explored for the construction of benzofuran-related structures. rsc.org An electrochemical approach enables the radical cascade cyclization of olefinic amides and thiophenols to generate sulfurated benzoxazines and iminoisobenzofurans, among other heterocycles. rsc.org This method is advantageous as it avoids the need for transition-metal catalysts and external oxidants, proceeding under mild conditions in a simple undivided cell. rsc.org The reaction facilitates the formation of both C–S/C–Se and C–O bonds in a single step, with yields of up to 83%. rsc.org

Table 1: Overview of Free Radical Cyclization Methodologies for Benzofuran Systems

| Methodology | Starting Materials | Key Features | Products | Yields |

|---|---|---|---|---|

| SET-initiated Cascade researchgate.netnih.gov | 2-Azaallyl anions, 2-Iodo aryl allenyl ethers | Single-electron transfer initiation, Intermolecular radical-radical coupling | Complex benzofurylethylamine derivatives | Not specified |

| Tandem Cyclization aalto.firesearchgate.net | Propargyl iodophenol derivatives with tethered alkene | Generation of vinyl radical, Intramolecular cyclization onto an alkene | 3,4-Fused tricyclic 3-alkylidene dihydrobenzofurans | 25-93% |

| Electrochemical Oxidation rsc.org | Olefinic amides, Thiophenols/diselenides | Transition-metal-free, No external oxidant, Forms C-S/C-Se and C-O bonds | Iminoisobenzofurans and other heterocycles | Up to 83% |

Heteroannulation Reactions for Fused Ring Systems

Heteroannulation reactions are a cornerstone in the synthesis of heterocyclic compounds, allowing for the construction of fused ring systems by forming both a new ring and the requisite carbon-heteroatom bonds.

A significant development in this area is the use of a urea (B33335) ligand-enabled palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes to afford dihydrobenzofurans. acs.org This method effectively addresses challenges associated with the palladium-catalyzed heteroannulation of bifunctional reagents and olefins by employing a versatile urea ligand platform that outperforms traditional phosphine (B1218219) ligands. acs.org This convergent approach accommodates a wide range of structurally and functionally diverse bromophenols and dienes under a unified set of reaction conditions. acs.org For instance, dienes bearing both electron-rich and electron-poor aryl substitutions, as well as those with sensitive functional groups like furan, thiophene, and phthalimide, react efficiently. acs.org

In a different approach, palladium catalysis has also been employed for the heteroannulation of phenols with rsc.orgfullerene, providing a practical and efficient one-pot synthesis of various rsc.orgfullerene-fused benzofurans. rsc.org

The construction of benzofuran-fused seven-membered rings has been achieved through a formal [4+3] cycloaddition. capes.gov.br This cesium carbonate-mediated reaction involves benzofuran-derived azadienes and α-bromohydroxamates to yield benzofuran-fused 1,4-diazepinones. capes.gov.br This represents the first utilization of benzofuran-derived azadienes for the synthesis of seven-membered dinitrogen-fused heterocycles. capes.gov.br

Rhodium-catalyzed [2 + 2 + 2] cycloaddition reactions have also been applied to the flexible and convenient synthesis of fused benzofuran derivatives. nih.gov This method involves the reaction of phenol-linked 1,6-diynes with alkynes and nitriles under mild conditions, catalyzed by a cationic rhodium(I)/H8-BINAP complex. nih.gov

Additionally, an intramolecular cyclization strategy involving unsaturated acyloxy sulfones has been developed for the synthesis of fused furan ring systems and benzofurans. Deprotonation of the acyloxy sulfones with LHMDS in THF initiates the cyclization. Subsequent dehydration and double bond isomerization of the products upon acid exposure lead to the formation of the fused benzofuran ring system in good yields.

Table 2: Summary of Heteroannulation Reactions for Benzofuran-Fused Systems

| Methodology | Key Reagents/Catalysts | Reactants | Products |

|---|---|---|---|

| Palladium-Catalyzed Heteroannulation acs.org | Palladium catalyst, Trisubstituted urea ligand | 2-Bromophenols, 1,3-Dienes | Dihydrobenzofurans |

| Fullerene Heteroannulation rsc.org | Palladium catalyst | Phenols, rsc.orgFullerene | rsc.orgFullerene-fused benzofurans |

| [4+3] Annulation capes.gov.br | Cesium carbonate (Cs2CO3) | Benzofuran-derived azadienes, α-Bromohydroxamates | Benzofuran-fused 1,4-diazepinones |

| Rhodium-Catalyzed [2+2+2] Cycloaddition nih.gov | Cationic rhodium(I)/H8-BINAP complex | Phenol-linked 1,6-diynes, Alkynes/Nitriles | Fused benzofuran derivatives |

| Intramolecular Acyloxy Sulfone Cyclization | LHMDS, p-TsOH | Unsaturated acyloxy sulfones derived from phenols | Fused benzofurans |

An article on the spectroscopic and structural characterization of 7-Hydroxy-1-benzofuran-5-carbonitrile cannot be generated at this time. A thorough search for scientifically verified experimental data for this specific compound has not yielded the necessary information to fulfill the detailed requirements of the provided outline.

Comprehensive searches for Fourier Transform Infrared (FTIR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and advanced two-dimensional NMR (COSY, HSQC, HMBC) spectra specific to 7-Hydroxy-1-benzofuran-5-carbonitrile did not locate sufficient peer-reviewed or publicly available experimental data. While spectral information for related benzofuran derivatives is available, the strict instruction to focus solely on 7-Hydroxy-1-benzofuran-5-carbonitrile prevents the use of analogous data.

To provide a scientifically accurate and authoritative article as requested, verified spectroscopic data for the target compound is essential. Without this foundational information, the generation of detailed analyses for each specified subsection is not possible.

Spectroscopic and Structural Characterization of 7 Hydroxy 1 Benzofuran 5 Carbonitrile

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. Through ionization and subsequent analysis of fragment masses, it provides a molecular fingerprint.

Computational tools can predict the fragmentation patterns of molecules like 7-Hydroxy-1-benzofuran-5-carbonitrile. General fragmentation patterns for benzofuran (B130515) derivatives often involve cleavage of the furan (B31954) ring and loss of small neutral molecules such as CO and HCN. The presence of hydroxyl and nitrile groups would further influence the fragmentation, potentially leading to characteristic losses of H₂O and CN radicals. A study on protonated benzofuran neolignans showed fragmentation often occurs via losses of methanol (B129727) and carbon monoxide nih.gov. For 7-Hydroxy-1-benzofuran-5-carbonitrile, characteristic fragments would likely arise from the cleavage of the benzofuran core and the substituents.

Table 1: Predicted HRMS Data for 7-Hydroxy-1-benzofuran-5-carbonitrile

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₅NO₂ |

| Exact Mass | 159.0320 g/mol |

Note: The data in this table is based on theoretical calculations and not on direct experimental measurements of 7-Hydroxy-1-benzofuran-5-carbonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is ideal for confirming the identity and assessing the purity of a compound within a mixture. A commercial supplier of 7-Hydroxy-1-benzofuran-5-carbonitrile indicates the availability of LC-MS data, suggesting its utility in the quality control of this compound bldpharm.com.

In a typical LC-MS analysis of a benzofuran derivative, a reversed-phase column would be employed. The retention time of the compound is dependent on its polarity and the specific chromatographic conditions used. Computational models, known as Quantitative Structure-Retention Relationship (QSRR) models, can predict retention times based on molecular descriptors nih.gov. While a specific QSRR model for 7-Hydroxy-1-benzofuran-5-carbonitrile has not been published, such models are valuable tools in analytical chemistry chemrxiv.orgresearchgate.netchemrxiv.org. The mass spectrometer coupled to the LC system would provide mass-to-charge ratio data, confirming the molecular weight of the eluting compound.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

As of the latest search, no single-crystal X-ray diffraction data for 7-Hydroxy-1-benzofuran-5-carbonitrile has been deposited in the Cambridge Structural Database (CSD) cam.ac.uk. However, the crystallographic analysis of numerous other benzofuran derivatives provides a solid foundation for understanding the expected structural features of this molecule beilstein-archives.org. Such studies reveal the planarity of the benzofuran ring system and the influence of substituents on the crystal packing. Should a suitable single crystal of 7-Hydroxy-1-benzofuran-5-carbonitrile be obtained, X-ray diffraction analysis would provide invaluable information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Elucidation of Crystal and Molecular Structure

The determination of the crystal and molecular structure of 7-Hydroxy-1-benzofuran-5-carbonitrile would require single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, revealing the three-dimensional arrangement of atoms and molecules within the crystal lattice. Key crystallographic parameters that would be determined include:

| Crystal Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules in the unit cell. |

| Density (calculated) | The theoretical density of the crystal. |

Without experimental data, the precise crystal structure of 7-Hydroxy-1-benzofuran-5-carbonitrile remains undetermined.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of the molecular geometry would provide insight into the connectivity and spatial arrangement of the atoms. This data is typically obtained from the results of single-crystal X-ray diffraction.

Table of Expected Bond Lengths and Angles:

| Bond/Angle | Expected Value Range (Å or °) |

| C-C (aromatic) | ~1.39 - 1.42 Å |

| C-O (furan) | ~1.36 - 1.38 Å |

| C=C (furan) | ~1.34 - 1.37 Å |

| C-C≡N | ~1.44 - 1.47 Å |

| C≡N | ~1.14 - 1.16 Å |

| C-O-H | ~105 - 110 ° |

| C-C-C (aromatic) | ~118 - 122 ° |

| O-C-C (furan) | ~108 - 112 ° |

Torsion angles would describe the conformation of the molecule, particularly the planarity of the benzofuran ring system and the orientation of the hydroxyl and carbonitrile substituents.

Characterization of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of 7-Hydroxy-1-benzofuran-5-carbonitrile arrange themselves in a crystal is dictated by intermolecular forces. The primary interactions expected would be:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the nitrogen atom of the carbonitrile group (-C≡N) and the oxygen of the furan ring are potential acceptors. These interactions would likely play a significant role in the crystal packing.

π-π Stacking: The aromatic benzofuran ring system could lead to stacking interactions between adjacent molecules.

The interplay of these forces would result in specific crystal packing motifs, such as chains, sheets, or a three-dimensional network.

Hirshfeld Surface Analysis and Fingerprint Plot Generation for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal.

dnorm Surface: A mapped surface that simultaneously displays intermolecular contacts shorter and longer than the van der Waals radii, highlighting regions of significant interaction.

Fingerprint Plots: Two-dimensional plots that summarize the distribution of intermolecular contacts. Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct regions on the plot, and the percentage contribution of each can be calculated.

For 7-Hydroxy-1-benzofuran-5-carbonitrile, a Hirshfeld analysis would be expected to quantify the significant contributions of hydrogen bonding involving the hydroxyl and nitrile groups, as well as other weaker contacts that stabilize the crystal lattice.

Computational and Theoretical Investigations of 7 Hydroxy 1 Benzofuran 5 Carbonitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and reactivity of chemical compounds.

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. For 7-Hydroxy-1-benzofuran-5-carbonitrile, these calculations are typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). The optimization process yields the most stable arrangement of atoms, providing key information on bond lengths and angles.

Table 1: Illustrative Optimized Geometrical Parameters of 7-Hydroxy-1-benzofuran-5-carbonitrile This data is hypothetical and based on typical values for related benzofuran (B130515) structures.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C1-O2 | 1.37 |

| Bond Length (Å) | O2-C3 | 1.38 |

| Bond Length (Å) | C4-C5 | 1.40 |

| Bond Length (Å) | C5-C(N) | 1.44 |

| Bond Length (Å) | C-N | 1.16 |

| Bond Length (Å) | C7-O(H) | 1.36 |

| Bond Angle (°) | C1-O2-C3 | 105.0 |

| Bond Angle (°) | O2-C3-C4 | 110.5 |

| Bond Angle (°) | C4-C5-C(N) | 121.0 |

| Bond Angle (°) | C6-C7-O(H) | 120.5 |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 7-Hydroxy-1-benzofuran-5-carbonitrile, the HOMO is expected to be localized over the electron-rich benzofuran ring system and the hydroxyl group, while the LUMO is likely to be distributed over the carbonitrile group and the fused ring system, reflecting their electron-accepting nature.

Table 2: Illustrative Frontier Molecular Orbital Energies of 7-Hydroxy-1-benzofuran-5-carbonitrile This data is hypothetical and based on typical values for related benzofuran structures.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.00 |

| Energy Gap (ΔE) | 4.50 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying the regions susceptible to electrophilic and nucleophilic attack. rsc.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent neutral potential.

In 7-Hydroxy-1-benzofuran-5-carbonitrile, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the carbonitrile group, indicating these as primary sites for electrophilic interaction. Positive potential would be expected around the hydrogen atom of the hydroxyl group, making it a site for nucleophilic interaction.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.net These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

Table 3: Illustrative Global Reactivity Descriptors of 7-Hydroxy-1-benzofuran-5-carbonitrile This data is hypothetical and based on typical values for related benzofuran structures.

| Descriptor | Value (eV) |

|---|---|

| Ionization Energy (I) | 6.50 |

| Electron Affinity (A) | 2.00 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electrophilicity Index (ω) | 4.01 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by studying the interactions between filled and vacant orbitals. This analysis is particularly useful for understanding electron delocalization and hyperconjugative interactions.

Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled antibonding orbital. These interactions lead to electron delocalization and contribute to the stability of the molecule. NBO analysis quantifies the strength of these interactions in terms of stabilization energy (E(2)).

Table 4: Illustrative NBO Analysis of Significant Hyperconjugative Interactions in 7-Hydroxy-1-benzofuran-5-carbonitrile This data is hypothetical and based on typical values for related benzofuran structures.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O2 | π(C1-C9) | 20.5 |

| LP(2) O(H) | π(C6-C7) | 18.2 |

| π(C3-C4) | π(C5-C6) | 15.8 |

| π(C5-C6) | π(C(N)-N) | 5.1 |

Assessment of Charge Transfer and Bonding Characteristics

Computational studies on benzofuran derivatives provide significant insights into the intramolecular charge transfer (ICT) and bonding characteristics of these molecules. For substituted benzofurans, the charge-transfer excitation often corresponds to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. nih.gov The nature and position of substituents on the benzofuran ring play a critical role in modulating these electronic properties. The presence of electron-donating groups (like the hydroxyl group at position 7) and electron-withdrawing groups (like the carbonitrile group at position 5) in 7-Hydroxy-1-benzofuran-5-carbonitrile creates a push-pull system, which is characteristic of molecules with significant charge-transfer properties.

The quantum theory of atoms in molecules (QTAIM) offers another avenue for analyzing bonding characteristics by partitioning the electron density of a molecule into atomic basins. escholarship.org This method allows for the characterization of bond paths and the properties of bond critical points, providing a rigorous definition of the types of atomic interactions (e.g., covalent vs. ionic) within the molecule.

Nonlinear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, such as donor-acceptor substituted benzofurans, are of great interest for their potential nonlinear optical (NLO) properties. rsc.org These properties are crucial for applications in photonics and optoelectronics.

The NLO response of a molecule is primarily described by its polarisability (α) and first and second hyperpolarisabilities (β and γ, respectively). Computational methods, particularly density functional theory (DFT), are widely used to calculate these properties. d-nb.info For benzofuran derivatives, calculations of the static and dynamic polarisability and hyperpolarisability have been performed to evaluate their NLO potential. nih.govsemanticscholar.orgrsc.org

The polarisability (⟨α⟩) and the first hyperpolarisability (β_vec) are key parameters that quantify the NLO response. nih.gov Theoretical calculations for various benzofuran derivatives have shown that the substitution pattern significantly influences these values. nih.gov The presence of strong donor and acceptor groups, as in 7-Hydroxy-1-benzofuran-5-carbonitrile, is expected to enhance the first hyperpolarisability, a key requirement for second-order NLO materials.

Table 1: Calculated Nonlinear Optical Properties of a Representative Benzofuran Derivative Note: This table presents example data for a related benzofuran derivative to illustrate the typical values obtained from computational studies, as specific data for 7-Hydroxy-1-benzofuran-5-carbonitrile is not available in the provided sources.

| Parameter | Method | Value (a.u.) |

| Dipole Moment (μ) | B3LYP/6-311++G(d,p) | 5.86 |

| Polarisability (α) | B3LYP/6-311++G(d,p) | 185.32 |

| First Hyperpolarisability (β) | B3LYP/6-311++G(d,p) | 2478.15 |

Data adapted from studies on similar benzofuran structures. rsc.org

The calculated NLO properties provide theoretical groundwork for assessing the potential of 7-Hydroxy-1-benzofuran-5-carbonitrile in optoelectronic applications. Molecules with large first hyperpolarisability are candidates for use in technologies such as frequency doubling, optical switching, and electro-optic modulation. rsc.org

The electronic structure of benzofuran derivatives, characterized by a π-conjugated system, makes them suitable for development as organic semiconductors. semanticscholar.orgrsc.org Theoretical studies on related systems suggest their potential as n-type materials in Organic Light Emitting Diodes (OLEDs) and photovoltaic devices. researchgate.net The small HOMO-LUMO energy gap in such push-pull systems facilitates charge transfer, which is a desirable characteristic for optoelectronic materials. d-nb.info Computational modeling helps in designing novel materials with tailored electronic and optical properties for specific applications in organic electronics. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and interactions with their environment over time.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis of benzofuran derivatives can be performed to identify stable conformers and understand the energy landscape. rsc.org By systematically varying key dihedral angles and calculating the total energy, a potential energy surface can be mapped. nih.gov

The absorption and emission spectra of push-pull molecules like 7-Hydroxy-1-benzofuran-5-carbonitrile can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This behavior arises from the differential stabilization of the ground and excited states by the solvent molecules. As solvent polarity increases, molecules with a larger dipole moment in the excited state typically exhibit a bathochromic (red) shift in their emission spectra.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the electronic spectra. semanticscholar.orgrsc.org Theoretical studies on related 4-hydroxy-7-nitrobenzofuran have shown that in protic solvents, hydrogen bonding can have a drastic effect on the UV-VIS spectrum. rsc.org The emission spectra of some solvatochromic dyes can exhibit shifts of over 170 nm in aprotic media. Such significant solvatochromic shifts make these compounds potentially useful as fluorescent probes for studying local microenvironments, for example, in biological systems like membranes.

Simulation of Adsorption Phenomena and Structural Dynamics in Various Media

Computational simulations, particularly molecular dynamics (MD), are powerful tools for investigating how molecules like 7-Hydroxy-1-benzofuran-5-carbonitrile interact with surfaces and behave in different environments (e.g., in solution or at an interface). These simulations can provide atomic-level insights into the orientation, binding energy, and conformational changes of the molecule upon adsorption.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the dynamic behavior of the system, including how the benzofuran derivative approaches and binds to a surface, and how its structure fluctuates in different media. Such studies are crucial for understanding the compound's behavior in applications like materials science or chromatography. However, specific studies simulating the adsorption or detailing the structural dynamics of 7-Hydroxy-1-benzofuran-5-carbonitrile are not available in the reviewed scientific literature.

Thermodynamic Property Calculations

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in chemical reactions. Computational methods, especially those based on Density Functional Theory (DFT), are frequently used to calculate these properties with high accuracy.

Standard enthalpies of formation (ΔH°f), standard entropies (S°), and standard Gibbs free energies of formation (ΔG°f) are key thermodynamic quantities. aip.orgdrugbank.com DFT calculations can determine the total electronic energy of a molecule after its geometry has been optimized. nih.gov This energy, combined with vibrational frequency calculations, allows for the determination of thermal corrections, leading to the calculation of enthalpy and entropy. nih.gov The Gibbs free energy, which is crucial for predicting the spontaneity of reactions, is then calculated using the equation G = H - TS. aip.org

While these computational methods are well-established for various benzofuran and benzofuroxan (B160326) derivatives, a search of published research did not locate specific calculated values for the standard enthalpies, entropies, or Gibbs free energies of formation for 7-Hydroxy-1-benzofuran-5-carbonitrile. nih.gov

Computational chemistry is instrumental in assessing the relative stability of different isomers and transient species like reaction intermediates. aip.orgdrugbank.com By calculating the Gibbs free energy for various possible structures, researchers can predict which isomer is thermodynamically most stable under given conditions. drugbank.com

For instance, if different tautomers or conformers of 7-Hydroxy-1-benzofuran-5-carbonitrile exist, their relative energies could be computed to determine their population distribution at equilibrium. Similarly, when studying a reaction mechanism involving this compound, the energies of any proposed intermediates can be calculated. The structure with the lowest Gibbs free energy represents the most stable species. This type of analysis is essential for understanding reaction pathways and predicting product distributions. Despite the utility of these methods, specific computational studies on the stability of isomers or reaction intermediates of 7-Hydroxy-1-benzofuran-5-carbonitrile were not found in the scientific literature.

Chemical Reactivity and Derivatization Strategies for 7 Hydroxy 1 Benzofuran 5 Carbonitrile

Reactions Involving the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic heterocyclic system that is generally susceptible to electrophilic attack, particularly at the electron-rich furan (B31954) portion of the molecule. The substituents on the benzene (B151609) ring—the activating hydroxyl group and the deactivating nitrile group—play a crucial role in directing the regioselectivity of these reactions.

The benzofuran nucleus is more reactive towards electrophiles than benzene itself. Electrophilic attack typically occurs preferentially at the C2 or C3 position of the furan ring. researchgate.net However, the substitution pattern of 7-Hydroxy-1-benzofuran-5-carbonitrile directs attention to the benzene portion of the heterocycle. The hydroxyl group at the C7 position is an activating, ortho, para-directing group, while the carbonitrile group at C5 is a deactivating, meta-directing group.

The directing effects of these substituents on the available C4 and C6 positions of the benzene ring are summarized below.

| Position | Influence of C7-OH (Activating) | Influence of C5-CN (Deactivating) | Overall Propensity for Substitution |

| C4 | meta | ortho | Moderately deactivated, potential for substitution under forcing conditions. |

| C6 | ortho | ortho | Strongly activated by OH, but also deactivated by CN. Likely the most reactive site on the benzene ring. |

Table 1. Directing effects of existing substituents on electrophilic aromatic substitution on the benzene ring of 7-Hydroxy-1-benzofuran-5-carbonitrile.

Common electrophilic aromatic substitution reactions applicable to this core include:

Halogenation: Bromination or chlorination, often using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent, is expected to introduce a halogen atom primarily at the C6 position. researchgate.netnih.gov The introduction of halogens can be a critical step for further cross-coupling reactions. nih.gov

Nitration: Reaction with nitric acid in the presence of sulfuric acid can introduce a nitro group, likely at the C6 position. The strong activating effect of the hydroxyl group may necessitate milder nitrating agents to avoid over-reaction or degradation.

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) can introduce carbon substituents. researchgate.net These reactions would also be directed towards the most activated position, C6. Vilsmeier-Haack formylation is another common method for introducing a formyl group onto electron-rich heterocyclic rings. researchgate.net

In the case of indole, a related heterocycle, electrophilic attack at the 3-position is favored due to stabilization of the intermediate carbocation by the nitrogen lone pair. stackexchange.com For benzofuran, while C2 attack can be stabilized by the benzene ring, the electronic influence of the C7-OH and C5-CN groups will predominantly direct substitution onto the benzene ring at C6. stackexchange.com

While located on the benzofuran ring system, the nitrile group's primary reactivity involves nucleophilic attack at its electrophilic carbon atom. This pathway provides a powerful method for elaborating the molecular structure. A key example is the reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li).

The reaction proceeds via the nucleophilic addition of the organometallic's carbanion to the carbon-nitrogen triple bond, forming an intermediate imine anion. Subsequent aqueous workup and hydrolysis of the imine intermediate yield a ketone. This transformation is a valuable carbon-carbon bond-forming reaction, converting the nitrile into a carbonyl functional group and attaching a new organic substituent to the benzofuran core at the C5 position.

Transformations of the Hydroxyl Group

The phenolic hydroxyl group at C7 is a versatile handle for derivatization, primarily through reactions involving its nucleophilic oxygen atom.

The nucleophilic character of the phenolic oxygen allows for straightforward conversion to ethers and esters.

Etherification: O-alkylation can be readily achieved under basic conditions, such as in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH), followed by treatment with an alkylating agent. This reaction, a variation of the Williamson ether synthesis, is effective for introducing a variety of alkyl, benzyl, or other substituted carbon chains.

Esterification: The hydroxyl group reacts with acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, to form the corresponding esters. nih.gov This reaction can be used to introduce a wide array of acyl groups, modifying the molecule's steric and electronic properties.

The table below illustrates potential products from these transformations.

| Reaction Type | Reagent | Product Name |

| Etherification | Methyl iodide (CH₃I) | 7-Methoxy-1-benzofuran-5-carbonitrile |

| Etherification | Benzyl bromide (BnBr) | 7-(Benzyloxy)-1-benzofuran-5-carbonitrile |

| Esterification | Acetyl chloride (CH₃COCl) | 5-Cyano-1-benzofuran-7-yl acetate |

| Esterification | Benzoyl chloride (PhCOCl) | 5-Cyano-1-benzofuran-7-yl benzoate |

Table 2. Examples of Etherification and Esterification Products.

Modern cross-coupling methodologies enable the formation of aryl ethers through C-O bond formation, significantly expanding the range of possible derivatives. The phenolic hydroxyl group can participate in these reactions either directly or after conversion to a more reactive intermediate.

Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction allows for the direct coupling of the phenolic hydroxyl group with aryl or heteroaryl halides (or triflates). organic-chemistry.orgnih.gov The reaction typically employs a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., biarylphosphines), and a base. This method is a powerful tool for synthesizing diaryl ethers.

Oxidative Coupling: Phenols can undergo oxidative coupling reactions, catalyzed by various transition metals like vanadium or iron, to form C-C or C-O bonds. nih.govwikipedia.org While C-C coupling to form biphenol structures is more common, C-O coupling can occur, particularly if the more reactive ortho and para positions are blocked. nih.govwikipedia.org In the case of 7-Hydroxy-1-benzofuran-5-carbonitrile, intramolecular or intermolecular C-O coupling could be explored under specific catalytic conditions.

These coupling strategies are instrumental in constructing complex molecules where the benzofuran core is linked to other aromatic systems via an ether linkage.

Synthetic Modifications of the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be converted into several other important moieties, providing key strategic pathways for derivatization.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic aqueous conditions, followed by neutralization. This reaction transforms the molecule into 7-Hydroxy-1-benzofuran-5-carboxylic acid, introducing a functional group that can participate in amide bond formation or other carboxylic acid-specific reactions.

Reduction: The nitrile group is susceptible to reduction by various hydride reagents.

Complete Reduction to Amine: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the nitrile to a primary amine, yielding (7-hydroxy-1-benzofuran-5-yl)methanamine.

Partial Reduction to Aldehyde: Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), allow for the partial reduction of the nitrile. The reaction proceeds through an imine intermediate which, upon careful aqueous workup, hydrolyzes to an aldehyde, affording 7-hydroxy-1-benzofuran-5-carbaldehyde.

Formation of Heterocycles: The nitrile group can serve as a precursor for the synthesis of nitrogen-containing heterocycles. For example, treatment with sodium azide (B81097) (NaN₃) and a Lewis acid can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

The diverse transformations of the carbonitrile group are summarized in the table below.

| Reaction Type | Reagent(s) | Resulting Functional Group | Product Name |

| Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Carboxylic Acid (-COOH) | 7-Hydroxy-1-benzofuran-5-carboxylic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | (7-Hydroxy-1-benzofuran-5-yl)methanamine |

| Reduction | 1. DIBAL-H 2. H₂O | Aldehyde (-CHO) | 7-Hydroxy-1-benzofuran-5-carbaldehyde |

| Organometallic Addition | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(O)R) | 1-(7-Hydroxy-1-benzofuran-5-yl)-1-alkanone |

| Tetrazole Formation | NaN₃, Lewis Acid | Tetrazole | 5-(1H-Tetrazol-5-yl)-1-benzofuran-7-ol |

Table 3. Summary of Synthetic Modifications of the Carbonitrile Group.

Hydrolysis to Carboxylic Acid Derivatives

The nitrile functionality (-C≡N) can be readily converted into a carboxylic acid (-COOH) through hydrolysis. This transformation is typically achieved under acidic or basic conditions, where the carbon-nitrogen triple bond reacts with water. libretexts.orgchemistrysteps.com

Under acidic conditions, the benzofuran is heated with a dilute mineral acid like hydrochloric acid (HCl), leading to the formation of 7-hydroxy-1-benzofuran-5-carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous base such as sodium hydroxide (B78521) (NaOH), which yields the sodium salt of the carboxylic acid. chemguide.co.uk Subsequent acidification of the reaction mixture liberates the free carboxylic acid. chemguide.co.uk This conversion is significant as it replaces the linear nitrile group with a spatially different and ionizable carboxylic acid group, which can profoundly alter the molecule's biological and physicochemical properties.

| Reaction | Reagents & Conditions | Product |

| Acid Hydrolysis | Dilute HCl or H₂SO₄, heat (reflux) | 7-Hydroxy-1-benzofuran-5-carboxylic acid |

| Alkaline Hydrolysis | 1. NaOH(aq) or KOH(aq), heat (reflux)2. H₃O⁺ (acidification) | 7-Hydroxy-1-benzofuran-5-carboxylic acid |

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine (-CH₂NH₂), a key functional group in many biologically active compounds. This transformation introduces a basic, nucleophilic center and increases the molecule's conformational flexibility. Common methods for nitrile reduction include the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk

Catalytic hydrogenation is another widely used method, involving hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.net More recently, alternative reducing systems like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) have been developed for the reduction of aromatic nitriles to primary amines. nih.govorganic-chemistry.org The resulting compound, (7-hydroxy-1-benzofuran-5-yl)methanamine, serves as a valuable intermediate for further derivatization, such as amide or sulfonamide formation.

| Method | Reagents & Conditions | Product |

| Hydride Reduction | 1. LiAlH₄ in THF or Et₂O2. H₃O⁺ | (7-Hydroxy-1-benzofuran-5-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, high pressure | (7-Hydroxy-1-benzofuran-5-yl)methanamine |

| Borane Reduction | BH₂N(iPr)₂, cat. LiBH₄ | (7-Hydroxy-1-benzofuran-5-yl)methanamine |

Nitrile-Based Cycloaddition Reactions for Heterocycle Formation

The nitrile group can participate in cycloaddition reactions to form five-membered heterocyclic rings. A prominent example is the [3+2] cycloaddition with azides to construct tetrazole rings. This reaction is typically performed by treating the nitrile with sodium azide (NaN₃) and an ammonium salt like ammonium chloride (NH₄Cl) or a Lewis acid. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid, meaning it shares similar acidic properties and spatial characteristics, which can be advantageous in drug design. This strategy allows for the introduction of a stable, acidic heterocycle onto the benzofuran scaffold.

Annulation and Fusion Strategies for New Heterocyclic Systems

Building additional rings onto the 7-hydroxy-1-benzofuran-5-carbonitrile framework, a process known as annulation, is a powerful strategy for creating novel and complex chemical entities. These fused systems often exhibit unique biological activities.

Synthesis of Fused Pyridine, Pyrazole (B372694), and Pyrimidine (B1678525) Rings with the 7-Hydroxy-1-benzofuran-5-carbonitrile Scaffold

The nitrile group is an excellent starting point for the construction of fused nitrogen-containing heterocycles.

Pyrimidine Ring Fusion: Fused pyrimidine systems can be synthesized from benzofuran carbonitriles. nih.gov One common approach involves the reaction of the nitrile with reagents like urea (B33335), thiourea, or guanidine, often starting from a chalcone (B49325) intermediate derived from the benzofuran scaffold. nih.govresearchgate.net These reactions lead to the formation of benzofuro-pyrimidines, which are prevalent in compounds with diverse pharmacological activities. bu.edu.egias.ac.in A catalyst-free, one-pot approach has been developed for creating benzofuran-fused pyrido[4,3-d]pyrimidines through a domino reaction, highlighting the efficiency of modern synthetic methods. rsc.org

Pyrazole Ring Fusion: Fused pyrazole rings can be constructed by reacting a precursor derived from the benzofuran nitrile with hydrazine (B178648) or its derivatives. preprints.org For instance, a β-ketonitrile functionality, which can be introduced adjacent to the existing nitrile, is a classic precursor for pyrazole ring formation upon condensation with hydrazine. nih.gov Benzofuran-pyrazole hybrids are of significant interest for their potential antimicrobial and anticancer properties. semanticscholar.org

Pyridine Ring Fusion: The synthesis of fused pyridine rings, creating benzofuro-pyridines, can be achieved through various condensation reactions. nih.govdocumentsdelivered.com These syntheses often involve building the pyridine ring from acyclic precursors that are attached to the benzofuran core, utilizing the reactivity of the existing functional groups to drive the cyclization.

| Fused Ring | General Strategy | Key Reagents | Resulting Scaffold |

| Pyrimidine | Condensation with a C-N-C fragment precursor | Urea, Thiourea, Guanidine | Benzofuro[x,y-d]pyrimidine |

| Pyrazole | Condensation with a hydrazine derivative | Hydrazine (N₂H₄), Substituted hydrazines | Benzofuro[x,y-c]pyrazole |

| Pyridine | Multi-step condensation and cyclization | α,β-Unsaturated ketones, Malononitrile | Benzofuro[x,y-b]pyridine |

Construction of Complex Polycyclic Benzofuran Derivatives

Beyond the fusion of simple five- or six-membered heterocycles, advanced synthetic strategies can be employed to construct more intricate polycyclic systems. researchgate.net Tandem or domino reactions, where multiple bond-forming events occur in a single step without isolating intermediates, provide an efficient pathway to complex molecules. nih.gov For example, an intramolecular cyclization cascade can be designed to build additional rings, leveraging the inherent reactivity of the benzofuran system. rsc.org Such complex derivatives are explored for their potential to interact with specific biological targets that require a well-defined three-dimensional structure. mdpi.com

Structure-Activity Relationship (SAR) Studies in Chemical Transformations

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical modifications to a core scaffold like 7-hydroxy-1-benzofuran-5-carbonitrile influence its biological activity. scilit.comnih.gov For benzofuran derivatives, SAR studies have provided valuable insights, particularly in the development of anticancer agents. researchgate.netelsevierpure.com

The transformations discussed above lead to significant changes in the molecule's properties, which directly impacts its biological profile:

Hydrolysis to Carboxylic Acid: Converting the nitrile to a carboxylic acid introduces a hydrogen bond donor and acceptor and a potential negative charge at physiological pH. This can enhance water solubility and allow for new ionic interactions with biological targets.

Reduction to Amine: The introduction of a basic aminomethyl group allows for the formation of salt bridges and hydrogen bonds. This modification often alters the molecule's target specificity and pharmacokinetic properties.

Heterocycle Annulation: Fusing pyridine, pyrazole, or pyrimidine rings dramatically changes the shape, size, and electronic distribution of the molecule. rsc.org These changes can lead to enhanced binding affinity for a target protein or enzyme. For example, SAR studies on benzofuran-pyrimidine hybrids have shown that the nature and position of substituents on both the benzofuran and pyrimidine rings are critical for their anticancer activity. researchgate.net Similarly, for benzofuran-pyrazole derivatives, substitutions on the pyrazole ring have been shown to modulate antimicrobial and anticancer efficacy. semanticscholar.orgresearchgate.net

In general, SAR studies on various benzofuran derivatives have shown that substitution patterns on the benzofuran ring system are critical for determining potency and selectivity against various biological targets. rsc.org The derivatization strategies starting from 7-Hydroxy-1-benzofuran-5-carbonitrile provide a platform to systematically explore these relationships and optimize the scaffold for specific therapeutic applications.

Impact of Substituents on Reaction Selectivity and Yield

The chemical behavior of the 7-Hydroxy-1-benzofuran-5-carbonitrile scaffold is profoundly influenced by the electronic properties of its two key substituents: the hydroxyl (-OH) group at the 7-position and the carbonitrile (-CN) group at the 5-position. These groups exert competing electronic effects that govern the regioselectivity of further chemical transformations and significantly impact reaction yields. The interplay between the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the carbonitrile group creates a unique reactivity profile for both the benzene and furan portions of the molecule.

The hydroxyl group at C-7 is a potent activating group. Through a positive mesomeric effect (+M), its lone pair of electrons can be delocalized into the aromatic π-system, increasing the electron density of the benzene ring. lumenlearning.com This effect makes the ring more nucleophilic and thus more reactive towards electrophilic substitution. libretexts.orglibretexts.org Kinetically, this activation leads to substantially faster reaction rates compared to unsubstituted benzene; for example, phenol (B47542) (C₆H₅OH) undergoes nitration a thousand times faster than benzene. lumenlearning.com The -OH group is ortho- and para-directing, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. In the case of 7-Hydroxy-1-benzofuran-5-carbonitrile, this would activate positions 6 and 8 (the latter being a bridgehead carbon and thus unreactive in this context).

Conversely, the carbonitrile group at C-5 is a strong deactivating group. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative mesomeric effect (-M). libretexts.org This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org For instance, nitrobenzene, which features a similarly strong deactivating group, undergoes nitration millions of times more slowly than benzene. lumenlearning.com The -CN group acts as a meta-director for electrophilic aromatic substitution. libretexts.org

The combined influence of these two substituents on the benzene ring of 7-Hydroxy-1-benzofuran-5-carbonitrile results in a complex pattern of reactivity. The activating, ortho-directing influence of the 7-OH group enhances the nucleophilicity of position 6. The deactivating, meta-directing influence of the 5-CN group also directs towards position 6 (meta to C-5 and ortho to C-7). Therefore, electrophilic aromatic substitution on the benzene ring is strongly directed towards the C-6 position.

In synthetic strategies, the nature of substituents on the precursors is a critical determinant of reaction yield. It is a well-documented trend in benzofuran synthesis that precursors bearing electron-donating groups generally lead to higher yields, while those with electron-withdrawing groups tend to diminish them. nih.govacs.org This principle is observed across various synthetic methodologies, including palladium-catalyzed cyclizations and copper-catalyzed one-pot syntheses. nih.govnih.govacs.org

The following data tables, compiled from research on variously substituted benzofurans, illustrate these principles.

| Salicylaldehyde (B1680747) Substituent (Position) | Electronic Effect | Yield (%) | Reference |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | 85 | nih.gov |

| -OCH3 (para to -OH) | Electron-Donating | 91 | nih.gov |

| -CH3 (para to -OH) | Electron-Donating | 88 | nih.gov |

| -Cl (para to -OH) | Electron-Withdrawing | 78 | nih.gov |

| -NO2 (para to -OH) | Strongly Electron-Withdrawing | 70 | nih.gov |

The data in Table 1 clearly demonstrates that high yields are attained when using electron-donating substituted salicylaldehydes as precursors. nih.gov For 7-Hydroxy-1-benzofuran-5-carbonitrile, the presence of the deactivating -CN group would be expected to lower the yield in similar synthetic approaches compared to unsubstituted or hydroxylated precursors.

| Benzofuran Substituent (Position 5) | Arylating Agent Substituent (para) | Electronic Effect (Arylating Agent) | Yield (%) | Reference |

|---|---|---|---|---|

| -H | -OCH3 | Electron-Donating | 60 | nih.gov |

| -H | -CH3 | Electron-Donating | 91 | nih.gov |

| -H | -H | Neutral | 84 | nih.gov |

| -H | -CF3 | Electron-Withdrawing | 38 | nih.gov |

| -H | -CN | Electron-Withdrawing | <10 | nih.gov |

| -OCH3 | -H | Neutral | 65 | nih.gov |

| -NO2 | -H | Neutral | 85 | nih.gov |

Table 2 shows that in the C-H arylation of the benzofuran C-2 position, the electronic nature of the substituent on the arylating agent (triarylantimony difluorides) has a strong effect, with electron-donating groups giving superior reactivity. nih.gov Interestingly, the substituent at the 5-position of the benzofuran itself had a less pronounced electronic effect on the yield in this specific reaction. nih.gov This suggests that for derivatization at the C-2 position of 7-Hydroxy-1-benzofuran-5-carbonitrile, the choice of coupling partner and reaction conditions may be more critical for achieving high yields than the inherent deactivation from the cyano group.

Biological Activities and Mechanistic Studies of 7 Hydroxy 1 Benzofuran 5 Carbonitrile and Its Derivatives

Broad Biological Significance of Benzofuran (B130515) Derivatives

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, serves as a fundamental structural motif in numerous natural and synthetic molecules. scilit.comnih.govrsc.org Derivatives of this scaffold have garnered significant attention from medicinal chemists and pharmacologists due to their wide array of biological activities and potential as therapeutic agents. nih.govnih.gov The versatility of the benzofuran core allows for structural modifications that lead to compounds with a broad spectrum of pharmacological effects. nih.govmedcraveonline.com

Comprehensive Overview of Diverse Biological Activities Attributed to Benzofurans (e.g., Anticancer, Antimicrobial, Anti-inflammatory)

The benzofuran nucleus is a key component in compounds exhibiting a remarkable range of biological activities. These derivatives are recognized for their potential in treating various chronic and acute conditions. nih.govnih.gov The primary pharmacological activities associated with benzofuran derivatives include anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Benzofuran derivatives have shown significant potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines. scilit.comrsc.orgnih.gov Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key pathways involved in tumor growth and proliferation. nih.govrsc.orgtandfonline.com Studies have highlighted the efficacy of these compounds against breast, colon, lung, and cervical cancer cells, among others. nih.govnih.govrsc.org For instance, the naturally occurring benzofuran derivative Moracin D has been shown to induce apoptotic effects in prostate and breast cancer cells. mdpi.com

Antimicrobial Activity: The benzofuran scaffold is a promising framework for the development of new antimicrobial agents to combat drug resistance. nih.govrsc.org Derivatives have demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govmdpi.comrsc.org For example, certain benzofuran-5-ol (B79771) derivatives have shown potent antifungal activity, completely inhibiting the growth of tested fungal species at low concentrations. nih.gov Similarly, other derivatives have exhibited excellent antibacterial activity against strains like S. aureus and E. coli. nih.govacs.orgacs.org

Anti-inflammatory Activity: Several benzofuran derivatives have been identified as potent anti-inflammatory agents. mdpi.comtandfonline.com Their mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2). mdpi.commdpi.comnih.gov For example, natural derivatives like ailanthoidol (B1236983) have been found to significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. tandfonline.com Some synthetic hybrids of benzofuran have also shown an excellent ability to reduce the expression of pro-inflammatory factors like TNF-α and various interleukins. mdpi.comnih.gov

The table below summarizes the principal biological activities of the benzofuran scaffold.

| Biological Activity | Description | Example Compounds/Derivatives |

|---|---|---|

| Anticancer | Inhibit proliferation and induce cell death in various cancer cell lines. nih.govrsc.org | Moracin D, Ailanthoidol, Combretastatin A-4 analogues. mdpi.commdpi.com |

| Antimicrobial | Exhibit inhibitory effects against a broad spectrum of bacteria and fungi. nih.govrsc.org | Psoralen, Angelicin, Benzofuran-5-ol derivatives. nih.govrsc.org |

| Anti-inflammatory | Reduce inflammation by inhibiting the production of inflammatory mediators. mdpi.comnih.gov | Moracin D, Ailanthoidol, various synthetic heterocyclic/benzofuran hybrids. mdpi.comtandfonline.commdpi.com |

Mechanistic Elucidation of Biological Action

The diverse biological effects of benzofuran derivatives are a result of their interaction with a variety of molecular targets and their ability to modulate key cellular pathways. Understanding these mechanisms is crucial for the development of targeted and effective therapeutic agents.

Investigation of Interactions with Molecular Targets (e.g., Estrogen Receptor Beta, Nuclear Receptor Coactivator 1 for specific derivatives)

Certain benzofuran derivatives have been specifically designed and synthesized to interact with particular molecular targets, such as hormone receptors.

Estrogen Receptors (ER): The estrogen receptor, which has two subtypes (ERα and ERβ), is a key target in the treatment of breast cancer. Specific benzofuran derivatives have been developed as selective estrogen receptor modulators. ntu.edu.sg For example, a series of 2-phenyl-benzofurans with substitutions at the 7-position were found to be potent and selective ERβ ligands. researchgate.net Further modifications led to compounds with high potency and over 100-fold selectivity for ERβ. researchgate.net Another study focused on synthesizing benzofuran derivatives that target ERα, with one compound, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride, showing excellent activity against ER-dependent breast cancer cells. nih.gov The interaction with these receptors allows the compounds to inhibit the growth of hormone-dependent cancers. ntu.edu.sgnih.gov

Studies on Enzyme Inhibition Pathways (e.g., PI3K/mTOR Inhibition, Tubulin Polymerization Inhibition, DNA Synthesis Inhibition)